molecular formula C17H18O3 B14215666 (1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate CAS No. 823789-64-6

(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate

Cat. No.: B14215666
CAS No.: 823789-64-6
M. Wt: 270.32 g/mol
InChI Key: YKRFBIKNCXXFRQ-JKSUJKDBSA-N
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Description

(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate is a chemical compound that features a cyclohexyl ring with a hydroxyl group and a naphthalene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate typically involves the esterification of 2-hydroxycyclohexanol with naphthalene-2-carboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 2-ketocyclohexyl naphthalene-2-carboxylate.

    Reduction: Formation of 2-hydroxycyclohexyl naphthalene-2-methanol.

    Substitution: Formation of 2-chlorocyclohexyl naphthalene-2-carboxylate.

Scientific Research Applications

(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene moiety can engage in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxycyclohexyl benzoate
  • 2-Hydroxycyclohexyl phenylacetate
  • 2-Hydroxycyclohexyl salicylate

Uniqueness

(1R,2S)-2-Hydroxycyclohexyl naphthalene-2-carboxylate is unique due to the presence of both a cyclohexyl ring and a naphthalene moiety. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

823789-64-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

[(1R,2S)-2-hydroxycyclohexyl] naphthalene-2-carboxylate

InChI

InChI=1S/C17H18O3/c18-15-7-3-4-8-16(15)20-17(19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-16,18H,3-4,7-8H2/t15-,16+/m0/s1

InChI Key

YKRFBIKNCXXFRQ-JKSUJKDBSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)O)OC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(C(C1)O)OC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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